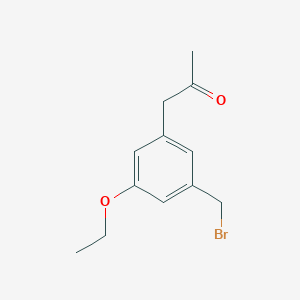

1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one

Description

1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one is a substituted aromatic ketone characterized by a propan-2-one (acetone) backbone linked to a phenyl ring bearing bromomethyl (-CH₂Br) and ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions, respectively. The bromomethyl group introduces significant reactivity, making the compound a versatile intermediate in nucleophilic substitution reactions, while the ethoxy substituent enhances solubility and modulates electronic effects on the aromatic ring . This structural combination is particularly relevant in pharmaceutical and materials chemistry, where fine-tuning substituent positions and electronic properties is critical .

Properties

Molecular Formula |

C12H15BrO2 |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

1-[3-(bromomethyl)-5-ethoxyphenyl]propan-2-one |

InChI |

InChI=1S/C12H15BrO2/c1-3-15-12-6-10(4-9(2)14)5-11(7-12)8-13/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

GFCPBIURFSTAQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CBr)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one typically involves the bromination of a precursor compound, followed by further functionalization. One common method involves the bromination of 3-(5-ethoxyphenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the carbonyl group or other parts of the molecule.

Scientific Research Applications

1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or other proteins, modifying their activity or function. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ethoxy and carbonyl groups may also participate in hydrogen bonding or other interactions that influence the compound’s behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Propan-2-one linked to a phenyl ring with a trifluoromethyl (-CF₃) group at the 3-position.

- Comparison : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the bromomethyl group in the target compound. This difference significantly alters reactivity: the trifluoromethyl derivative is less reactive in nucleophilic aromatic substitution but more resistant to oxidation .

1-(4-Methoxyphenyl)propan-2-one

- Structure : Methoxy (-OCH₃) substituent at the 4-position of the phenyl ring.

- Comparison: The 4-methoxy group donates electrons via resonance, increasing ring electron density.

1-(3,4-Dimethoxyphenyl)propan-2-one

- Structure : Two methoxy groups at the 3- and 4-positions.

- Comparison: The additional methoxy group enhances solubility in polar solvents compared to the mono-ethoxy analog. However, the bromomethyl group in the target compound introduces a reactive site absent in this derivative .

Bromomethyl-Containing Analogs

1-(Bromomethyl)-2,3,4-trifluorobenzene

- Structure : Bromomethyl group on a trifluorinated benzene ring.

- The target compound’s propan-2-one moiety may stabilize adjacent charges during substitution reactions, altering reaction kinetics .

Methyl 5-(bromomethyl)-2-fluorobenzoate

- Structure : Bromomethyl group at the 5-position of a fluorobenzoate ester.

- Comparison : The ester group introduces competing reactivity (e.g., hydrolysis), whereas the ethoxy group in the target compound is more stable under basic conditions. Both compounds, however, are amenable to Suzuki-Miyaura coupling via the bromomethyl site .

Heterocyclic and Aliphatic Analogs

(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine)

- Structure : Propan-2-one linked to a piperidine ring.

- Comparison : The heterocyclic nitrogen in pelletierine enables hydrogen bonding and coordination chemistry, unlike the purely aromatic target compound. This difference impacts biological activity, as pelletierine is used as an anti-helminthic agent .

1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one

Structural and Reactivity Data Table

Biological Activity

1-(3-(Bromomethyl)-5-ethoxyphenyl)propan-2-one is a brominated ketone notable for its complex structure, which includes a bromomethyl group and an ethoxy substituent on a phenyl ring. Its molecular formula and weight are approximately and 350.05 g/mol, respectively. Although specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological properties.

Structural Characteristics

The compound features:

- Bromomethyl group : Enhances electrophilicity, making it reactive towards nucleophiles.

- Ethoxy group : May increase lipophilicity, potentially improving bioavailability and interaction with biological membranes.

The biological activity of this compound is likely influenced by:

- Electrophilic nature : The carbon atoms adjacent to the bromine are susceptible to nucleophilic attack, which can lead to various reactions.

- Lipophilicity : The presence of the ethoxy group may enhance the compound's ability to penetrate lipid membranes, facilitating interaction with cellular targets.

Potential Biological Activities

While direct studies on this compound are scarce, compounds with similar structures have exhibited various biological activities:

- Anticancer properties : Brominated compounds are often investigated for their potential in cancer therapy due to their ability to interact with DNA and disrupt cellular processes.

- Antimicrobial activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds provides insights into the potential biological activities of this compound.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one | Structure | Contains a methylthio group; different reactivity due to sulfur presence |

| Bromoacetone | Structure | A simpler brominated ketone; distinct applications due to lack of aromatic ring |

| 1-Bromo-1-(3-hydroxyphenyl)propan-2-one | Structure | Hydroxy group replaces bromomethyl; potentially different biological activity due to hydroxyl functionality |

These comparisons highlight the unique aspects of this compound, particularly its dual functionality as both a ketone and a brominated compound.

Case Studies and Research Findings

Research studies focusing on similar compounds provide indirect evidence of potential activities:

- Anticancer Activity : A study on brominated phenolic compounds demonstrated significant cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis through mechanisms involving oxidative stress and DNA damage.

- Antimicrobial Effects : Research on related brominated ketones revealed promising antibacterial and antifungal activities, attributed to their ability to disrupt microbial cell membranes.

- Electrophilic Reactivity : Studies on electrophilic agents indicate that compounds like this compound could selectively target thiol groups in proteins, leading to potential therapeutic applications in diseases where redox balance is disrupted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.